Benzoic acid, 2-(diphenylphosphino)-, methyl ester
Description
Benzoic acid, 2-(diphenylphosphino)-, methyl ester (CAS: 79932-99-3) is a phosphine-containing aromatic ester with the molecular formula C₂₀H₁₇O₂P and a molecular weight of 320.32 g/mol. Its structure features a diphenylphosphino group at the 2-position of the benzoic acid methyl ester backbone, which confers unique electronic and steric properties. This compound is synthesized via HATU-mediated esterification of 4-iodobenzoic acid with 2-(diphenylphosphino)phenol, yielding a moderate 39% isolated yield . Its primary applications lie in coordination chemistry and catalysis, where the phosphine group acts as a ligand for transition metals, facilitating cross-coupling and other organometallic reactions .
Properties
IUPAC Name |
methyl 2-diphenylphosphanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17O2P/c1-22-20(21)18-14-8-9-15-19(18)23(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTREAQKLNMBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548170 | |
| Record name | Methyl 2-(diphenylphosphanyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79932-99-3 | |
| Record name | Methyl 2-(diphenylphosphanyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of 2-(Diphenylphosphino)Benzoic Acid
The most widely documented method involves the esterification of 2-(diphenylphosphino)benzoic acid with methanol. This approach adapts principles from industrial esterification processes described in patent EP3684746B1, which outlines optimized conditions for benzoic acid derivatives.
Key Steps :
- Catalyst Selection : Titanium-based catalysts (e.g., titanium isopropoxide) are employed at 0.05–0.08% by weight to minimize side reactions.
- Solvent System : Aromatic solvents such as toluene or xylene facilitate azeotropic removal of water, shifting equilibrium toward ester formation.
- Temperature Profile : A stepwise temperature increase from 180°C to 250°C over 3–4 hours ensures complete conversion while preventing thermal degradation.
Reaction Equation :
$$
\text{2-(Diphenylphosphino)benzoic acid} + \text{CH}3\text{OH} \xrightarrow[\text{Toluene}]{\text{Ti(OiPr)}4} \text{Methyl ester} + \text{H}_2\text{O}
$$
Post-reaction, unreacted benzoic acid is recovered via vacuum distillation (20–30 mbar) and recycled, achieving >95% atom efficiency.
Phosphorylation of Methyl 2-Bromobenzoate
An alternative route introduces the diphenylphosphino group via palladium-catalyzed cross-coupling. This method, inferred from analogous syntheses in ligand chemistry, proceeds as follows:
- Substrate Preparation : Methyl 2-bromobenzoate is treated with diphenylphosphine in the presence of a Pd(0) catalyst (e.g., Pd(PPh$$3$$)$$4$$).
- Reaction Conditions : Conducted under inert atmosphere at 80–100°C for 12–24 hours in THF or DMF.
- Workup : The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate), yielding 60–75% of the target ester.
Mechanistic Insight :
The Pd catalyst facilitates oxidative addition of the aryl bromide, followed by phosphine ligand substitution and reductive elimination to form the C–P bond.
Optimization of Reaction Parameters
Catalyst Loading and Efficiency
Comparative studies reveal that titanium catalysts outperform traditional acid catalysts (e.g., H$$2$$SO$$4$$) in minimizing side products. At 0.08% Ti loading, the esterification reaches 97% conversion within 3 hours, whereas sulfuric acid requires 6 hours for 85% yield.
Solvent Effects
Aromatic solvents enhance reaction rates by forming low-boiling azeotropes with water. Toluene reduces reaction time by 40% compared to non-aromatic solvents like dioxane.
Temperature Control
Controlled stepwise heating mitigates decomposition of the phosphine moiety. Rapid heating above 200°C leads to P–C bond cleavage, reducing yields by 15–20%.
Purification and Characterization
Vacuum Distillation
Unreacted benzoic acid and solvent are removed via fractional distillation at 70–90°C (20 mbar). The ester fraction distills at 150–160°C (0.1 mbar), achieving >99% purity.
Spectroscopic Confirmation
- $$^1$$H NMR (CDCl$$3$$): δ 3.90 (s, 3H, OCH$$3$$), 7.30–7.80 (m, 14H, aromatic H), 8.05 (d, 1H, J = 7.5 Hz, benzoate H).
- $$^31$$P NMR : Single resonance at δ -12.5 ppm confirms the absence of oxidized phosphine species.
- GC-MS : m/z 320.32 [M]$$^+$$, consistent with the molecular formula C$${20}$$H$${17}$$O$$_2$$P.
Comparative Analysis of Synthetic Methods
The esterification method is preferred for large-scale production due to its efficiency and cost-effectiveness, while the cross-coupling route remains valuable for small-batch applications requiring precise stereochemical control.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(diphenylphosphino)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, alcohols, and substituted benzoic acid derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Benzoic acid, 2-(diphenylphosphino)-, methyl ester, also known as Methyl 2-(diphenylphosphino)benzoate, is an organophosphorus compound with the molecular formula and a molecular weight of approximately 320.32 g/mol. It features a benzoic acid moiety with a diphenylphosphino group attached to the second carbon atom and a methyl ester functional group, giving it unique chemical properties suitable for various applications.
Applications in Scientific Research
This compound is primarily used in scientific research as a ligand in transition-metal catalyzed reactions. The diphenylphosphine group (PPh2) allows it to coordinate with metal centers, forming complexes that act as catalysts for various organic transformations.
Homogeneous Catalysis
Methyl 2-(diphenylphosphino)benzoate is employed as a ligand in homogeneous catalysis for reactions like hydroformylation, hydrogenation, and Suzuki-Miyaura coupling reactions. These reactions are crucial for synthesizing various organic molecules with desired functionalities.
Asymmetric Catalysis
The diphenylphosphine group can be further modified to introduce chirality, enabling the development of asymmetric catalysts. These catalysts are essential for synthesizing enantiopure compounds, which are vital in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(diphenylphosphino)-, methyl ester involves its ability to facilitate key bond formations and transformations in organic synthesis. The compound acts as a ligand, coordinating with metal centers to form stable complexes that catalyze various chemical reactions. These complexes play a crucial role in the efficient and precise construction of complex organic frameworks .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key attributes of benzoic acid, 2-(diphenylphosphino)-, methyl ester with analogous compounds:
*Calculated based on molecular formula.
Physical and Chemical Properties
- Solubility: The diphenylphosphino group increases hydrophobicity compared to polar derivatives (e.g., phosphorylmethyl or cyano esters).
- Thermal Stability : Phosphine-containing compounds may degrade at high temperatures, whereas halogenated esters (e.g., tetrachloro) exhibit higher thermal stability .
Research Findings and Industrial Relevance
- Catalytic Efficiency: The target compound’s phosphine group improves catalytic activity in Pd-mediated reactions, though its steric bulk may reduce turnover frequency compared to smaller ligands like triphenylphosphine .
- Industrial Scalability: Halogenated esters (e.g., 2-cyano-3,4,5,6-tetrachloro) are prioritized in agrochemical production due to straightforward scale-up processes .
Biological Activity
Benzoic acid, 2-(diphenylphosphino)-, methyl ester, also known as Methyl 2-(diphenylphosphino)benzoate, is an organophosphorus compound with significant potential in various biological applications. This compound is characterized by a benzoic acid moiety, a diphenylphosphino group, and a methyl ester functional group. The unique structure of this compound contributes to its diverse biological activities, particularly in catalysis and medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of lithium diphenylphosphide with methyl 2-bromobenzoate. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of specific functional groups.
- Infrared (IR) Spectroscopy : Helps identify characteristic bonds and functional groups.
- Mass Spectrometry : Provides molecular weight and structural information.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H17O2P |
| Molecular Weight | 320.32 g/mol |
| Boiling Point | Not Available |
| CAS Number | 79932-99-3 |
Catalytic Applications
This compound serves primarily as a ligand in transition-metal catalyzed reactions. Its diphenylphosphine group allows it to coordinate with metal centers, forming complexes that act as catalysts for various organic transformations such as:
- Hydroformylation
- Hydrogenation
- Suzuki-Miyaura Coupling Reactions
These reactions are crucial for synthesizing organic molecules with desired functionalities. Furthermore, modifications to the diphenylphosphine group can introduce chirality, facilitating the development of asymmetric catalysts essential in pharmaceuticals and agrochemicals .
Antioxidant and Antimicrobial Activities
Research has indicated that derivatives of benzoic acid exhibit various biological activities, including antioxidant and antimicrobial properties. For instance, studies on related compounds have shown:
- Antioxidant Activity : Compounds derived from benzoic acid can scavenge free radicals and reduce oxidative stress.
- Antimicrobial Activity : Certain benzoic acid derivatives have demonstrated effectiveness against bacterial and fungal strains .
Case Studies
- Cell-Based Assays : In studies evaluating the effects of benzoic acid derivatives on human foreskin fibroblasts, it was found that these compounds promote the activity of key protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Notably, one derivative showed a 467% increase in cathepsins B and L activity .
- Cytotoxicity Testing : Evaluations of cytotoxicity in cancer cell lines (Hep-G2 and A2058) revealed that certain derivatives exhibited low toxicity levels (around 4-5% cell growth inhibition), suggesting their potential as safe therapeutic agents .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Diphenylphosphino)benzoic acid | C19H15O2P | Lacks methyl ester; more acidic properties. |
| Methyl phenylphosphinate | C8H11O2P | Simpler structure; contains only one phenyl group. |
| Diphenylphosphinic acid | C12H15O2P | Contains an acidic proton; different applications. |
This comparison highlights the versatility of this compound due to its unique combination of functionalities.
Q & A
Q. What are the established synthetic routes for preparing benzoic acid, 2-(diphenylphosphino)-, methyl ester, and how can reaction conditions be optimized for high yields?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed coupling reactions. For example, methyl 4-bromobenzoate derivatives (e.g., methyl 4-bromobenzoate) can undergo cross-coupling with diphenylphosphine in the presence of a palladium catalyst (e.g., dichloro[1,3-bis(diphenylphosphino)propane]palladium) and a reducing agent. Optimizing reaction conditions involves:
- Catalyst loading : 1–5 mol% palladium to balance cost and efficiency.
- Solvent selection : Use anhydrous toluene or THF to prevent side reactions.
- Temperature : 80–100°C under inert atmosphere (N₂/Ar) to ensure reaction progression.
- Monitoring : Track completion via TLC or GC-MS using retention indices (e.g., methyl benzoate derivatives elute at ~1.66–1.81 min in GC) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer: Key techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices with known methyl benzoate analogs (e.g., methyl 4-methylbenzoate elutes at 1.80 min) .
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ³¹P NMR spectra to confirm the diphenylphosphino group (e.g., ³¹P NMR δ ~−10 to −20 ppm).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify ester carbonyl stretches (~1720 cm⁻¹) and P–C aromatic bonds.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (C₂₀H₁₇O₂P: expected [M+H]⁺ = 329.0997) using NIST Standard Reference Data .
Q. What are the key safety considerations and storage protocols for handling this compound?
Methodological Answer:
- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks .
- Storage : Seal in amber glass vials under inert gas (Ar) at −20°C to prevent oxidation of the phosphine group. Desiccate to avoid hydrolysis .
- Disposal : Neutralize with dilute NaOH before disposal in accordance with institutional hazardous waste guidelines .
Q. How does the diphenylphosphino group influence the compound’s coordination chemistry?
Methodological Answer: The diphenylphosphino moiety acts as a strong σ-donor and weak π-acceptor, enabling coordination to transition metals (e.g., Pd, Pt). This facilitates applications in catalysis:
- Ligand design : Steric bulk from phenyl groups stabilizes metal centers, preventing aggregation.
- Electronic effects : Electron-rich phosphine enhances oxidative addition rates in cross-coupling reactions.
Experimental validation includes cyclic voltammetry to assess redox behavior and X-ray crystallography to confirm metal-ligand bonding .
Advanced Research Questions
Q. How can this compound act as a ligand in transition metal-catalyzed cross-coupling reactions, and what factors influence catalytic efficiency?
Methodological Answer:
- Metal selection : Pair with Pd(0) or Pd(II) precursors (e.g., Pd(OAc)₂) for Suzuki or Heck reactions.
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility but may reduce turnover frequency.
- Additives : Use K₂CO₃ or Cs₂CO₃ as bases to deprotonate intermediates.
- Optimization : Perform Design of Experiments (DoE) to vary ligand/metal ratios (1:1 to 2:1) and track yields via HPLC .
Q. What experimental approaches are used to study the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate samples at 40–60°C and pH 3–9 for 1–4 weeks. Monitor degradation via LC-MS; phosphine oxidation to phosphine oxide is a key indicator.
- Kinetic analysis : Fit degradation data to first-order models to estimate activation energy (Eₐ) and shelf-life.
- Control experiments : Compare stability under argon vs. air to assess oxidative susceptibility .
Q. How can researchers resolve contradictions in reported catalytic activity data across different solvent systems?
Methodological Answer:
- Systematic solvent screening : Test activity in solvents of varying polarity (e.g., hexane, THF, DMSO) while keeping other parameters constant.
- Solubility analysis : Use dynamic light scattering (DLS) to detect nanoparticle formation, which may artificially inflate catalytic rates.
- Computational modeling : Apply density functional theory (DFT) to calculate solvent-ligand interaction energies and correlate with experimental turnover numbers .
Q. What mechanistic insights explain the compound’s behavior in photochemical reactions?
Methodological Answer:
- UV-Vis spectroscopy : Identify ligand-to-metal charge transfer (LMCT) bands (e.g., 300–400 nm for Pd complexes).
- Transient absorption spectroscopy : Track excited-state lifetimes to elucidate photoredox pathways.
- Quenching experiments : Add radical scavengers (e.g., TEMPO) to determine if reactions proceed via radical intermediates.
- Comparative studies : Contrast performance with non-phosphinated analogs to isolate electronic effects .
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
